7-Oxa-2-azaspiro[3.5]nonane hydrochloride
Overview
Description
7-Oxa-2-azaspiro[3.5]nonane hydrochloride is an organic compound with the molecular formula C7H14ClNO. It is a spiro compound, meaning it contains a bicyclic structure with two rings sharing a single atom.
Scientific Research Applications
7-Oxa-2-azaspiro[3.5]nonane hydrochloride has several scientific research applications, including:
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-cancer properties.
Industry: The compound may be used in the production of pharmaceuticals and other fine chemicals, leveraging its unique spiro structure.
Safety and Hazards
7-Oxa-2-azaspiro[3.5]nonane hydrochloride is classified as a skin irritant (Category 2) and may cause respiratory irritation (Category 3). It should be handled with care, avoiding dust formation and contact with skin and eyes. Protective equipment should be worn and it should be used only in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 7-Oxa-2-azaspiro[3The synthesis requires specific chemical experimental techniques and equipment . One common method involves the reaction of appropriate starting materials under controlled conditions to form the spiro structure.
Industrial Production Methods
Industrial production of 7-Oxa-2-azaspiro[3.5]nonane hydrochloride is not widely documented, but it likely follows similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would involve stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Oxa-2-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the spiro structure, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted spiro compounds.
Mechanism of Action
The mechanism of action of 7-Oxa-2-azaspiro[3.5]nonane hydrochloride involves its role as a reagent in the synthesis of kinase inhibitors. These inhibitors target specific kinases, which are enzymes involved in the regulation of various cellular processes, including cell division and growth. By inhibiting these kinases, the compound can potentially disrupt the proliferation of cancer cells, making it a valuable tool in cancer research and treatment .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: This compound shares a similar spiro structure but differs in its specific functional groups and applications.
7-Oxa-2-azaspiro[3.5]nonane hemioxalate: Another derivative with similar structural features, used in different chemical applications.
Uniqueness
7-Oxa-2-azaspiro[3.5]nonane hydrochloride is unique due to its specific spiro structure and its role in synthesizing kinase inhibitors. This makes it particularly valuable in medicinal chemistry and cancer research, distinguishing it from other similar compounds that may not have the same biological activity or applications.
Properties
IUPAC Name |
7-oxa-2-azaspiro[3.5]nonane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-3-9-4-2-7(1)5-8-6-7;/h8H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDIPGYOFUZLRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855946 | |
Record name | 7-Oxa-2-azaspiro[3.5]nonane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417633-09-0 | |
Record name | 7-Oxa-2-azaspiro[3.5]nonane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-oxa-2-azaspiro[3.5]nonane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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